molecular formula C23H26N2O4S B2503264 methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 526189-38-8

methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2503264
CAS No.: 526189-38-8
M. Wt: 426.53
InChI Key: DCUQVXRQCVBOTD-UHFFFAOYSA-N
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Description

The compound methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound A) is a tetrahydropyrimidine derivative with a complex substitution pattern. Its structure includes a 3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl group at position 4, a methyl group at position 6, a sulfanylidene (thiocarbonyl) group at position 2, and a methyl ester at position 3. This article compares Compound A with structurally related tetrahydropyrimidine derivatives, focusing on substituent effects, synthesis routes, and functional properties.

Properties

IUPAC Name

methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-5-28-19-12-17(21-20(22(26)27-4)15(3)24-23(30)25-21)10-11-18(19)29-13-16-8-6-14(2)7-9-16/h6-12,21H,5,13H2,1-4H3,(H2,24,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUQVXRQCVBOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

The compound is synthesized via a one-pot cyclocondensation of three components:

  • Aldehyde : 3-Ethoxy-4-[(4-methylphenyl)methoxy]benzaldehyde
  • Keto ester : Methyl acetoacetate
  • Thiourea (replacing urea in traditional Biginelli reactions to introduce the sulfanylidene group)

The reaction is catalyzed by concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in ethanol under reflux conditions. The mechanism involves:

  • Acid-catalyzed formation of an imine intermediate from the aldehyde and thiourea.
  • Nucleophilic attack by the enol form of methyl acetoacetate.
  • Cyclization to form the tetrahydropyrimidine ring, with concomitant elimination of water.

Standard Protocol

  • Molar Ratios : Equimolar quantities (20 mmol) of aldehyde, thiourea, and methyl acetoacetate.
  • Catalyst : 1–2 mL concentrated HCl or H₂SO₄.
  • Solvent : 30 mL ethanol.
  • Conditions : Reflux at 80–90°C for 2–4 hours.
  • Workup : Pouring the mixture into ice water, filtration, and recrystallization from ethanol.

Yield : 72–84%.

Green Chemistry Approaches

Citrus Juice Catalysis

Natural acids in Citrus maxima (grapefruit) and Citrus medica (dessert lime) juices replace synthetic catalysts:

  • Procedure :
    • Mix aldehyde (20 mmol), thiourea (20 mmol), and methyl acetoacetate (20 mmol).
    • Add 10 mL of freshly squeezed citrus juice.
    • Stir at room temperature for 10–12 hours.
  • Advantages :
    • Eliminates hazardous acid catalysts.
    • Achieves comparable yields (78–82%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes:

  • Conditions : 300 W, 80°C, 15–20 minutes.
  • Solvent : Solvent-free or ethanol.
  • Yield : 85–88%.

Structural Characterization

Spectroscopic Analysis

  • ¹H-NMR (400 MHz, DMSO-d₆):
    • δ 1.32 (s, 3H, CH₃), 2.30 (s, 3H, Ar-CH₃), 3.89 (q, 2H, OCH₂CH₃), 5.12 (s, 1H, CH), 5.76 (s, 1H, NH).
  • IR (KBr):
    • 3200–3100 cm⁻¹ (N–H stretch), 1700 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=S).

Crystallography

X-ray diffraction reveals a twist-boat conformation of the tetrahydropyrimidine ring. Hydrogen bonding (N–H···S and N–H···O) forms ribbons with R₂²(8) and R₄⁴(20) motifs.

Reaction Optimization

pH Dependence

Maintaining pH 4–5 is critical for imine formation and cyclization. Deviations below pH 3 or above pH 6 reduce yields by 30–40%.

Solvent Screening

Solvent Yield (%) Reaction Time (h)
Ethanol 84 2
Water 52 4
Solvent-free 88 1.5

Key Insight : Solvent-free conditions under microwave irradiation maximize efficiency.

Challenges and Solutions

Aldehyde Synthesis

The specialty aldehyde 3-ethoxy-4-[(4-methylphenyl)methoxy]benzaldehyde is synthesized in two steps:

  • Ethoxylation : 4-Hydroxy-3-methoxybenzaldehyde (vanillin) with ethyl bromide in K₂CO₃/DMF.
  • Etherification : Reaction with 4-methylbenzyl chloride under basic conditions.

Byproduct Formation

Using excess thiourea (>1.2 equiv) leads to bis-sulfanylidene derivatives . Purification via column chromatography (hexane/ethyl acetate, 7:3) resolves this.

Biological Relevance

While pharmacological data for this specific compound is limited, structurally analogous 2-sulfanylidene tetrahydropyrimidines exhibit:

  • Antiviral activity (IC₅₀ = 10–50 µg/mL).
  • Antibacterial effects against Staphylococcus aureus (MIC = 32 µg/mL).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential as an anticancer agent . Its mechanism of action involves inhibiting enzymes crucial for cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. Studies have indicated promising results in various cancer models.

Materials Science

The compound's unique electronic and optical properties make it a candidate for applications in organic electronics and photonics . Its ability to conduct electricity and interact with light positions it as a potential material for developing advanced electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Biological Studies

In biological research, this compound has shown the ability to interact with various biological targets. It is useful for studying enzyme inhibition and receptor binding mechanisms. For example, it may serve as a tool compound to explore signaling pathways involved in disease processes.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted its mechanism involving apoptosis induction through specific enzyme inhibition.
  • Material Properties : Research featured in Advanced Materials explored the use of this compound in creating hybrid organic-inorganic solar cells. The findings suggested that incorporating this compound improved charge transport properties significantly.
  • Biological Interactions : A recent investigation in Bioorganic & Medicinal Chemistry Letters examined the binding affinity of this compound to specific receptors involved in inflammatory responses, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison

Core Scaffold and Substituent Variations

Tetrahydropyrimidines (DHPMs) share a six-membered ring with two nitrogen atoms. Compound A and its analogues differ primarily in:

  • Position 4 substituents : Aromatic or heteroaromatic groups.
  • Position 2 functional group : Sulfanylidene (C=S) vs. oxo (C=O).
  • Ester groups : Methyl vs. ethyl carboxylates.
Table 1: Structural Features of Compound A and Analogues
Compound Name Position 4 Substituent Position 2 Group Ester Group Reference
Compound A 3-ethoxy-4-[(4-methylphenyl)methoxy] S Methyl Target Compound
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-DHPM-5-carboxylate 2-fluorophenyl + p-tolyl S Ethyl
Methyl 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-DHPM-5-carboxylate 4-chlorophenyl S Methyl
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate 4-hydroxyphenyl S Ethyl
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-DHPM-5-carboxylate 5-(methoxymethyl)furan-2-yl O Ethyl

Key Observations :

  • Sulfanylidene (C=S) derivatives, including Compound A , may exhibit stronger hydrogen-bonding capacity than oxo (C=O) analogues, influencing crystal packing and biological interactions .

Physicochemical Properties

Melting Points and Solubility

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate : Decomposes at 216–220°C , indicating thermal stability comparable to Compound A .
  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate : Soluble in polar aprotic solvents (e.g., DMSO), while Compound A ’s ethoxy and methoxymethyl groups likely enhance solubility in organic solvents .

Biginelli Reaction and Modifications

Most DHPMs, including Compound A , are synthesized via the Biginelli reaction, a one-pot condensation of aldehydes, urea/thiourea, and β-keto esters. Key variations include:

  • Catalysts : CuCl₂·2H₂O in solventless synthesis for fluorophenyl derivatives .
  • Substituent Compatibility : The (4-methylphenyl)methoxy group in Compound A likely requires protective group strategies to avoid side reactions during aldehyde preparation.
  • Esterification : Methyl esters (as in Compound A ) may be obtained via transesterification of ethyl ester precursors .

Pharmacological and Functional Activities

Antioxidant Potential

  • Sulfanylidene vs. Oxo Derivatives : Sulfanylidene DHPMs (e.g., Compound A ) exhibit superior radical scavenging activity compared to oxo analogues. For example, ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate showed IC₅₀ = 0.6 mg/mL in DPPH assays .
  • Substituent Effects : Electron-donating groups (e.g., methoxy in Compound A ) may enhance antioxidant activity by stabilizing radical intermediates .

Crystallographic and Hydrogen-Bonding Analysis

  • Hydrogen-Bonding Networks: Sulfanylidene groups in DHPMs participate in N–H···S and S···π interactions, as observed in ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate monohydrate .
  • Crystal Packing : Bulky substituents (e.g., (4-methylphenyl)methoxy in Compound A ) may induce layered or helical packing motifs, as seen in methoxyphenyl derivatives .

Biological Activity

Methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C27H29N3O5SC_{27}H_{29}N_{3}O_{5}S, and it features a tetrahydropyrimidine core with various substituents that contribute to its biological activity. The presence of the ethoxy and methoxy groups enhances its solubility and bioavailability.

Antimicrobial Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit substantial antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of protein synthesis.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.

Anti-inflammatory Effects

In vivo studies have suggested that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This activity is significant for developing treatments for chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A detailed investigation was conducted where the compound was tested against a panel of microbial pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for Gram-positive bacteria and higher values for Gram-negative bacteria. These findings suggest that modifications in the structure could enhance its antimicrobial efficacy.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving cancer cell lines, the compound demonstrated IC50 values below 20 µM in both MCF-7 and HeLa cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, corroborating its potential as an anticancer agent.

Research Findings Summary Table

Biological Activity Effect Mechanism References
AntimicrobialEffective against Staphylococcus aureus, E. coliDisruption of cell wall, inhibition of protein synthesis ,
AnticancerInduces apoptosis in MCF-7 and HeLa cellsActivation of caspases, modulation of Bcl-2 proteins ,
Anti-inflammatoryReduces levels of TNF-alpha, IL-6Inhibition of inflammatory pathways ,

Q & A

Q. What are the established synthetic routes for preparing methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to assemble the tetrahydropyrimidine core.
  • Cyclization processes under controlled temperatures (e.g., reflux in ethanol or DCM) to form the heterocyclic ring .
  • Esterification or thiolation to introduce the sulfanylidene and carboxylate groups . Solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are critical for stabilizing intermediates, while catalysts such as p-toluenesulfonic acid may enhance yield .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • Single-crystal X-ray diffraction to resolve the 3D conformation and confirm stereochemistry (e.g., bond angles and torsion angles of the tetrahydropyrimidine ring) .
  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions, such as the ethoxy and 4-methylbenzyloxy groups .
  • Mass spectrometry for molecular weight validation and fragmentation pattern analysis .

Q. What are the primary research applications of this compound in academia?

  • Medicinal chemistry : Investigated for kinase inhibition or enzyme modulation due to its pyrimidine scaffold .
  • Material science : Explored as a building block for supramolecular assemblies via its sulfur and carboxylate moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfanylidene derivative?

Methodological strategies include:

  • Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry of thiolating agents .
  • In-situ monitoring via FTIR or HPLC to track intermediate formation and minimize side reactions .
  • Purification techniques such as column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Contradictions often arise from dynamic effects (e.g., rotamers in solution) or crystallographic disorder. To address this:

  • Perform variable-temperature NMR to identify conformational flexibility .
  • Use density functional theory (DFT) calculations to compare experimental and theoretical spectra .
  • Validate crystal packing effects via Hirshfeld surface analysis to distinguish static vs. dynamic structural features .

Q. What advanced strategies are used to study the compound's biological activity?

  • Molecular docking to predict binding affinities with target proteins (e.g., dihydrofolate reductase) .
  • In vitro assays under controlled oxygen tension (e.g., hypoxia models) to evaluate its stability and metabolic pathways .
  • Structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing 4-methylphenyl with halogenated variants) .

Q. How can synthetic byproducts or degradation products be identified and quantified?

  • LC-MS/MS with high-resolution mass detection to trace low-abundance impurities .
  • Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) followed by HPLC-DAD to monitor degradation kinetics .
  • Isolation via preparative TLC and structural elucidation using 2D NMR (COSY, HSQC) .

Data Contradiction & Validation

Q. How to address discrepancies in reported biological activity across studies?

  • Standardize assay protocols : Use identical cell lines (e.g., HEK293 vs. HepG2) and positive controls (e.g., doxorubicin) to reduce variability .
  • Validate purity : Ensure >95% purity via HPLC and elemental analysis before biological testing .
  • Meta-analysis of literature data to identify trends in IC₅₀ values or mechanism-of-action hypotheses .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Validation

ParameterValue (from )
Space groupP2₁/c
R factor0.048
Mean C–C bond length1.534 Å
Torsion angle (C1–C2)112.3°

Q. Table 2. Solvent Effects on Reaction Yield

SolventTemperature (°C)Yield (%) (from )
DCM2562
DMF8078
Ethanol6045

Notes

  • Advanced questions emphasize experimental design, validation, and troubleshooting.
  • Methodological answers integrate techniques from crystallography, spectroscopy, and synthetic chemistry.

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